(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid
Overview
Description
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and pentanoic acid.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 4-fluorophenylmagnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with pentanoic acid under controlled conditions to form the desired this compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 5-(4-Fluorophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-(4-Fluorophenyl)-5-hydroxypentanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical processes. The hydroxyl group plays a crucial role in hydrogen bonding and stabilization of the compound within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-(4-Fluorophenyl)-2-(S)-[(4-fluorophenyl)aminomethyl]-5-hydroxypentanoic acid
- α-(Trifluoromethyl)styrene derivatives
Uniqueness
(5s)-5-(4-Fluorophenyl)-5-hydroxypentanoic acid is unique due to its specific structural features, including the presence of both a fluorophenyl group and a hydroxyl group on a pentanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10,13H,1-3H2,(H,14,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXKAGUHLIGGRG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCCC(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431181 | |
Record name | BEN480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189028-94-2 | |
Record name | (δS)-4-Fluoro-δ-hydroxybenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189028-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BEN480 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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